![molecular formula C20H19ClN6O B2404543 N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide CAS No. 1396768-15-2](/img/structure/B2404543.png)
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antitubercular Properties
- A study highlighted the synthesis and evaluation of piperazine derivatives, including triazolo-pyrazine derivatives, for antimicrobial activity. Specifically, a compound structurally related to N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide showed superior antimicrobial activity against A. baumannii, suggesting potential in developing new antimicrobials (Patil et al., 2021).
- Another research focused on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. The study showed significant activity against Mycobacterium tuberculosis, indicating the potential of such compounds in treating tuberculosis (Srinivasarao et al., 2020).
Antifungal and Photosynthesis-Inhibiting Activity
- Research on chlorinated N-phenylpyrazine-2-carboxamides, related to this compound, revealed antifungal effects and the ability to inhibit photosynthetic electron transport. This finding suggests applications in antifungal therapies and as a research tool in studying photosynthesis (Doležal et al., 2010).
Anticonvulsant and Antitumor Activity
- The crystal structures of anticonvulsant compounds, including those structurally similar to the compound , were studied to understand their properties and potential applications in treating seizures (Georges et al., 1989).
- A study on arylazothiazole disperse dyes containing derivatives of the compound showed antioxidant and antitumor activities, indicating their potential in medical applications, particularly in cancer therapy (Khalifa et al., 2015).
Surface Protection and Corrosion Inhibition
- Derivatives of the compound were tested for their potential in protecting mild steel surfaces in corrosive environments. This suggests applications in industrial corrosion protection (Olasunkanmi et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in signaling within cells, promoting both cell proliferation and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing the binding of ATP, and thus inhibiting the kinase activity of PKB . This results in the inhibition of the PI3K-PKB signaling pathway, which can lead to decreased cell proliferation and increased apoptosis .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . When the compound inhibits PKB, it prevents the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This can lead to decreased cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent improved the bioavailability of the compound .
Result of Action
The inhibition of PKB by the compound can lead to modulation of biomarkers of signaling through PKB in vivo . It can also strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy . Cells were exposed to compound treatment at various concentrations to determine their IC50 values from the dose–response curve .
properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O/c21-16-4-2-1-3-15(16)17-5-6-19(26-25-17)27-11-7-14(8-12-27)24-20(28)18-13-22-9-10-23-18/h1-6,9-10,13-14H,7-8,11-12H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDDKDBKLWOPDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=CN=C2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

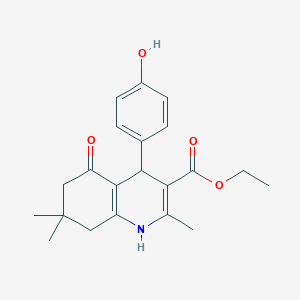
![5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2404461.png)
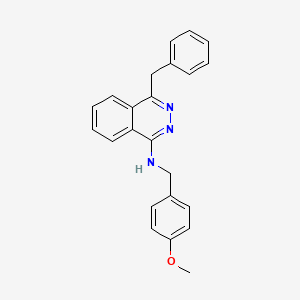
![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)
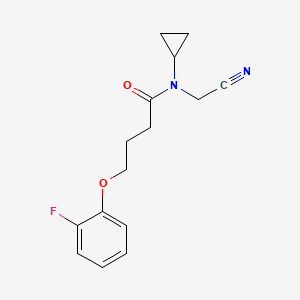
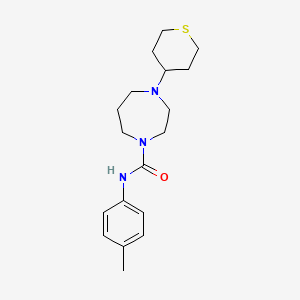
![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)
![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2404476.png)
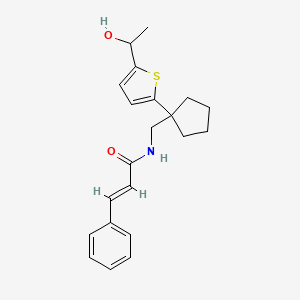
![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)
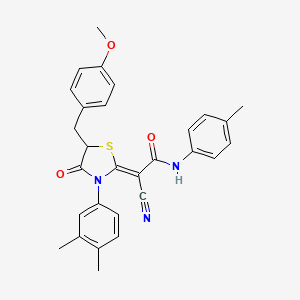
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)